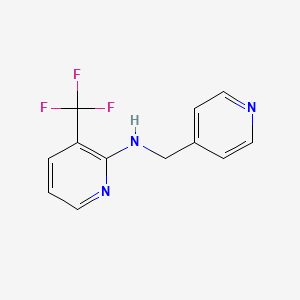

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

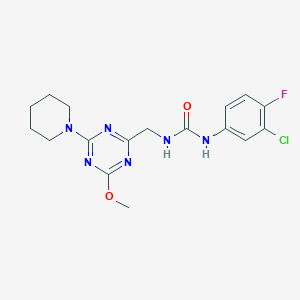

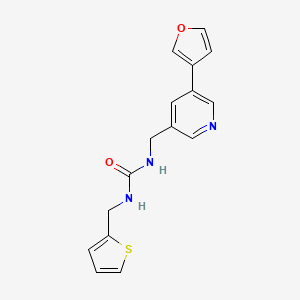

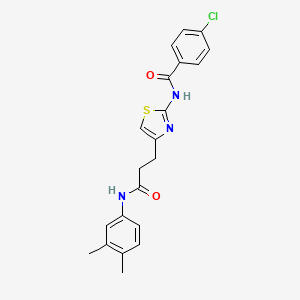

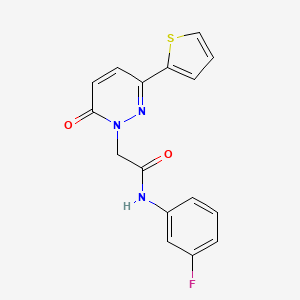

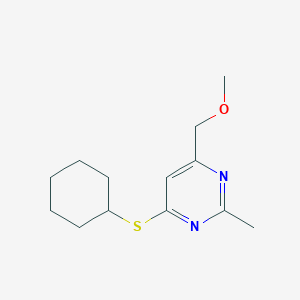

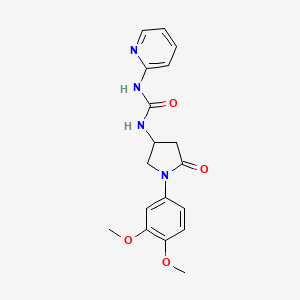

“N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the empirical formula C6H5F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine” is characterized by a pyridine ring with a trifluoromethyl group attached to it . The trifluoromethyl group is known for its unique physicochemical properties, including a small van der Waals radius (1.47 Å) and high electronegativity (3.98) .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Catalytic and Synthetic Roles : The compound and its derivatives have been employed in various synthetic methodologies, including catalysis and the formation of complex organic structures. For instance, pyridinium N-(heteroaryl)aminides, closely related to N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine, serve as synthetic equivalents in gold-catalyzed cycloaddition reactions, facilitating access to imidazo-fused heteroaromatics (Garzón & Davies, 2014). Similarly, group 3 metal complexes catalyze the aminomethylation of ortho-C-H bonds in pyridines, showcasing the versatility of such compounds in enhancing synthetic routes (Nagae et al., 2015).

Material Science and Coordination Chemistry

Coordination Polymers and Metal-Organic Frameworks (MOFs) : Compounds incorporating N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine have been pivotal in constructing coordination polymers and MOFs, exhibiting unique structural and functional properties. For example, helical silver(I) coordination polymers were synthesized using this compound, demonstrating the influence of ligand design on the formation of complex architectures and potential applications in luminescence and catalysis (Zhang et al., 2013).

Organic Electronic Materials

Photophysical Properties : The structural flexibility and electronic nature of N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine derivatives contribute to their application in electronic materials. These compounds can participate in the development of materials with specific photophysical properties, such as dual-emission MOFs, which are explored for applications in white-light phosphors and other optoelectronic devices (Liu et al., 2012).

Ligand Design for Coordination Complexes

Catalysis and Activation : The structural design of N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine facilitates its use as a ligand in coordination chemistry, affecting catalysis and the activation of small molecules. Its utility in creating complexes that catalyze Suzuki cross-coupling reactions and the activation of aryl chlorides exemplifies its role in developing novel catalysts (Deeken et al., 2006).

Propriétés

IUPAC Name |

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNJTOYZLYIAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)

![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)

![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)